molecular formula C10H7ClO2 B2512002 1-(6-Chloro-1-benzofuran-2-yl)ethanone CAS No. 36744-41-9

1-(6-Chloro-1-benzofuran-2-yl)ethanone

Cat. No.: B2512002
CAS No.: 36744-41-9
M. Wt: 194.61
InChI Key: RFLBWLBMAZYMDZ-UHFFFAOYSA-N
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Description

“1-(6-Chloro-1-benzofuran-2-yl)ethanone” is a chemical compound with the molecular weight of 194.62 . It is a solid substance at ambient temperature .


Synthesis Analysis

The synthesis of a similar compound, “1-(5-chloro-1-benzofuran-2-yl)ethanone”, has been reported in a study . The reaction of 5-chlorosaliciylaldehyde with chloroacetone and potassium carbonate was used to prepare this compound . A new series of 1-(5-chloro-1-benzofuran-2-yl)ethanone-substituted chalcones was synthesized using different substituted aromatic aldehydes in basic conditions by the Claisen–Schmidt condensation reaction .


Molecular Structure Analysis

The InChI code for “1-(5-chloro-1-benzofuran-2-yl)ethanone” is 1S/C10H7ClO2/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-5H,1H3 .


Physical And Chemical Properties Analysis

“this compound” is a solid substance at ambient temperature . Its molecular weight is 194.62 .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with it include H302+H312+H332;H315;H319;H335 . Precautionary statements include P280;P301+P312;P305+P351+P338 .

Future Directions

Benzofuran compounds, including “1-(6-Chloro-1-benzofuran-2-yl)ethanone”, have attracted attention due to their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are considered potential natural drug lead compounds . Future research may focus on the synthesis of new benzofuran derivatives and the exploration of their biological activities .

Properties

IUPAC Name

1-(6-chloro-1-benzofuran-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2/c1-6(12)9-4-7-2-3-8(11)5-10(7)13-9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLBWLBMAZYMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(O1)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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